SAR-020106 targets the DNA damage response (DDR) network. In response to DNA damage (e.g., from radiation or chemotherapy), the ATR kinase is activated and phosphorylates/activates CHK1. Active CHK1 then signals to halt the cell cycle at the S or G2/M phases, providing time for DNA repair. By inhibiting CHK1, this compound forces cells to proceed into mitosis with damaged DNA, leading to cell death. This effect is particularly lethal in p53-deficient cancer cells, which already have a compromised G1/S checkpoint and are heavily reliant on the G2/M checkpoint for survival [1] [2] [3].
The diagram below illustrates this core signaling pathway and the mechanism of this compound.
This compound inhibits CHK1 activation, abrogating DNA damage-induced cell cycle arrest and leading to cell death.
The in vitro and in vivo efficacy of this compound has been extensively characterized. Key experimental details are summarized in the table below.
| Experiment Type | Cell Lines / Model | Treatment Protocol | Key Readouts |
|---|
| In Vitro Radiosensitization [4] [3] | p53-deficient Cal27, HN6 (head & neck), HeLa (cervical) | • Cells pre-treated with this compound • Irradiated (dose range 2-6 Gy) • Assessed for clonogenic survival | • Clonogenic Assay: Significant reduction in survival in p53-deficient cells only. • Immunoblotting: Inhibition of radiation-induced pS296-CHK1. • Flow Cytometry: Abrogation of radiation-induced G2/M arrest. | | In Vitro Chemosensitization [5] | HT29, SW620 (colon carcinoma) | • Treated with this compound + Gemcitabine or SN38 (active metabolite of Irinotecan) | • Cytotoxicity Assays (SRB): 3 to 29-fold enhancement in cell killing. • Flow Cytometry: Abrogation of drug-induced S-phase and G2 arrest. | | In Vivo Efficacy (Xenograft) [4] [5] | SW620 (colon Ca.), patient-derived glioblastoma & medulloblastoma models | • This compound: 40 mg/kg, i.p. (days 0,1,7,8,14,15) • Combination: With Irinotecan (chemotherapy) or Radiation Therapy (IR) | • Tumor Volume: Significant delay in tumor growth vs. single-agent control. • Biomarker Analysis: Inhibition of tumor pS296-CHK1 confirmed target engagement. • Toxicity: Minimal normal tissue toxicity reported. | | Mechanistic / Biomarker [4] [6] | Various p53-wildtype and deficient lines | • Treatment with this compound +/- DNA damaging agent | • Immunoblotting: Dose-dependent inhibition of pS296-CHK1 and pY15-CDK1. • Immunofluorescence: Increased γH2AX foci (marker of DNA damage). • Flow Cytometry: Increased mitotic entry (pH3 staining) and apoptosis (Annexin V). |
Preclinical studies highlight the potential of this compound as a combination therapy in specific contexts.
The therapeutic strategy of SAR-020106 leverages a fundamental difference between many cancer cells and normal cells: the frequent loss of functional p53 in tumors. Normal cells rely on p53-dependent checkpoints, while p53-deficient cancer cells depend heavily on CHK1-mediated S and G2/M checkpoints for DNA repair [1] [2].
The following diagram illustrates how this compound achieves selective sensitization of p53-deficient cells to DNA-damaging therapies.
Figure 1: this compound inhibits CHK1 activation, abrogating the DNA damage-induced cell cycle arrest in p53-deficient cells and leading to cell death.
In vitro and in vivo studies demonstrate that by disrupting the DNA damage response pathway, this compound promotes several anti-tumor outcomes.
| Experimental Context | Functional Outcome |
|---|
| In Vitro HT29 colon cancer cells treated with Etoposide [1] [3] | Abrogated etoposide-induced G2 arrest (IC₅₀ = 55 nM). | | In Vitro Various colon tumor cell lines treated with Gemcitabine or SN38 [1] | Enhanced cell killing by 3.0 to 29-fold, in a p53-dependent fashion. | | In Vitro p53-deficient glioblastoma and HNSCC* cells treated with radiation [4] [2] [5] | Potent radiosensitization; reduced clonogenic survival; increased DNA damage and apoptosis. | | In Vivo SW620 human colon carcinoma xenografts treated with Irinotecan [1] | Potentiated antitumor activity with minimal toxicity. | | In Vivo Human head-and-neck carcinoma xenografts treated with radiation [2] [5] | Confirmed significant in vivo radiosensitization. | HNSCC: Head and Neck Squamous Cell Carcinoma
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.
SAR-020106 exerts its effects by disrupting a critical DNA damage response pathway. The diagram below illustrates the core mechanism by which this compound inhibits Chk1 to promote cell death in p53-deficient cells.
Chk1 Inhibition by this compound Prevents DNA Repair in p53-Deficient Cells
In p53-deficient cancer cells, the G1/S checkpoint is compromised, making them heavily reliant on the Chk1-mediated G2/M checkpoint to repair DNA damage [1] [2]. This compound blocks this critical backup pathway, forcing cells with unrepaired DNA damage into mitosis, leading to catastrophic cell death [3].
Key biomarker changes observed with this compound treatment include:
This compound has been investigated as a sensitizing agent across various cancer types and treatment modalities. Its efficacy is most pronounced in p53-deficient models [2] [3].
A 2019 study demonstrated that this compound can sensitize human glioblastoma cells to standard therapies [6] [1].
A very recent 2025 study explored this compound in Sonic hedgehog-activated, TP53-mutant (SHH/p53-mut) medulloblastoma, a high-risk pediatric brain tumor [7].
For researchers aiming to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.
The table below outlines central experimental methodologies for evaluating this compound activity.
| Assay Type | Measured Endpoint | Technical Description |
|---|---|---|
| Clonogenic Assay [6] [2] | Reproductive Cell Survival | Cells seeded at low density, treated, allowed to form colonies for ~14 days, stained and counted. |
| Flow Cytometry (Cell Cycle) [6] [5] | Cell Cycle Distribution | Cells fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to monitor G2/M arrest and abrogation. | | Flow Cytometry (Apoptosis) [6] [7] | Apoptotic Cell Death | Cells stained with Annexin-V/FITC and PI to distinguish early/late apoptotic and necrotic cells. | | Immunofluorescence/ Western Blot [6] [5] [3] | DNA Damage & Mechanism Biomarkers (γH2AX, pChk1-S296, pCDK1-Y15) | Specific antibodies detect protein phosphorylation and DNA damage markers. | | Comet Assay [6] | DNA Strand Breaks | Electrophoresis of single cells; extent of DNA migration ("comet tail") indicates DNA damage. |
The table below summarizes the primary inhibitory concentrations (IC50) and activity data for SAR-020106.
| Parameter | Description | Value | Context / Cell Line |
|---|---|---|---|
| CHK1 Enzyme IC₅₀ | Inhibition of isolated human CHK1 enzyme [1] [2] [3] | 13.3 nM | Cell-free assay |
| Cellular Target Engagement | Abrogation of etoposide-induced G2 arrest [1] [2] | 55 nM (IC₅₀) | HT29 colon cancer cells |
| Cellular Potency | Abrogation of etoposide-induced G2 arrest [3] | 91 nM (IC₅₀) | SW620 colon cancer cells |
| Single-Agent Toxicity | Growth inhibition (GI₅₀) [3] | 0.48 μM (GI₅₀) | HT29 cells |
| ~2 μM (GI₅₀) | SW620 cells | ||
| Enhancement of Cytotoxics | Fold-increase in cell killing [1] | 3.0- to 29-fold | Various colon cancer lines |
A key experiment demonstrating the cellular efficacy of this compound is the abrogation of a genotoxic-induced G2/M cell cycle arrest, often referred to as the "M-phase Induction Assay" [1].
This compound exerts its effects by inhibiting the CHK1 kinase, a central player in the DNA damage response (DDR), particularly in p53-deficient cancer cells. The following diagram illustrates the core mechanism.
> The mechanism of this compound. By inhibiting CHK1, it prevents DNA damage-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.
The primary research utility of this compound is as a sensitizing agent to enhance the efficacy of DNA-damaging anticancer treatments, especially in models with deficient p53 function [4] [5]. Key synergies from the search results include:
To confirm on-target activity of this compound in experiments, the following biomarkers can be monitored via Western blot [1] [4]:
The data confirms that this compound is a valuable tool compound for preclinical research targeting the DNA damage response pathway.
The table below summarizes the key in vivo findings and available quantitative data related to the pharmacology of SAR-020106:
| Aspect | Findings | Experimental Context |
|---|---|---|
| Oral Bioavailability | Low (5% in mice) [1]. | Preclinical mouse model. |
| Effective In Vivo Dose | 40 mg/kg (IP) [1]. | SW620 colon cancer xenograft model in mice. |
| In Vivo Efficacy & Safety | Enhanced antitumor effects of irinotecan/gemcitabine; minimal toxicity when dosed IP [2] [1]. Biomarker confirmation: inhibited irinotecan-induced CHK1 autophosphorylation (pS296) in tumors post-IP dosing [1]. | SW620 xenograft model; biomarker analysis post IP dosing. |
| Single-Agent Activity | No significant activity; tumors grew similarly to vehicle-treated controls [1]. | SW620 xenograft model. |
This compound is an ATP-competitive, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), with an IC₅₀ of 13.3 nM in cell-free assays [2] [1]. It abrogates DNA damage-induced cell cycle arrest, enhancing the cytotoxicity of genotoxic agents.
The following diagram illustrates the core signaling pathway targeted by this compound and a generalized in vivo experiment workflow to assess its efficacy:
Diagram illustrating the CHK1 pathway this compound inhibits and a typical in vivo workflow to evaluate its efficacy in combination with DNA-damaging agents [2] [1].
The following methodology is adapted from the in vivo studies referenced in the data table [2] [1]:
SAR-020106 achieves its effects by disrupting key cell cycle checkpoints. The diagram below illustrates this core signaling pathway and the points where this compound intervenes.
Figure 1: this compound abrogates the DNA damage-induced G2/M checkpoint. This compound inhibits CHK1 activation, preventing inactivation of CDK1. This forces p53-deficient cells with DNA damage to bypass arrest and enter mitosis, leading to cell death.
The biological effects of this compound are quantified across various experimental models.
Table 1: Key In Vitro Cell Cycle Abrogation and Cytotoxicity Data [1] [2] [3]
| Experimental Model | Treatment Condition | Measured Outcome | Result |
|---|---|---|---|
| Isolated Human CHK1 Enzyme | This compound | Enzymatic Inhibition (IC₅₀) | 13.3 nM |
| HT29 Cells (Colon Cancer) | Etoposide + this compound | Abrogation of G2 Arrest (IC₅₀) | 55 nM |
| SW620 Cells (Colon Cancer) | Etoposide + this compound | Abrogation of G2 Arrest (IC₅₀) | 91 nM |
| Multiple Colon Tumor Lines | Gemcitabine/SN38 + this compound | Enhancement of Cell Killing | 3.0 to 29-fold increase |
| p53-mutated Cell Lines | Gemcitabine/SN38 + this compound | Selective Potentiation Index | 2.3 to 4.5-fold (vs p53-wt) |
Table 2: Biomarker Evidence of Target Engagement [1] [2]
| Biomarker | Biological Role | Effect of this compound |
|---|---|---|
| CHK1 autophosphorylation (S296) | Marker of CHK1 kinase activity | Inhibited in a dose-dependent manner |
| CDK1 phosphorylation (Y15) | Key step in G2/M checkpoint enforcement | Blocked, allowing mitotic entry |
For practical application in research, here is a detailed breakdown of key experimental setups from the literature.
Table 3: Representative In Vitro Experiment Parameters [1] [4]
| Parameter | Cell Lines Used | Standard Treatment Protocol | Key Assays for Readout |
|---|---|---|---|
| Cell Cycle Abrogation | HT29, SW620 (Colon Ca.) | Pre-treatment with DNA-damaging agent (e.g., 1-10 µM etoposide), followed by this compound (0.1-1 µM) for ~24 hours [1]. | Flow cytometry for DNA content (PI staining) to assess cell cycle distribution [1] [4]. |
| Clonogenic Survival | Various GBM (LN405, T98G, A172), HNSCC (Cal27, HN6) cells [4] [5]. | Cells treated with SAR (typically 0.1-1 µM) alongside or after IR (2-6 Gy) or chemotherapeutics [4] [5]. | Colony formation assay; colonies counted after 7-14 days [4] [5]. |
| DNA Damage Analysis | Glioblastoma cell lines and primary cells [4]. | Combination of SAR with IR or TMZ. | γH2AX immunofluorescence (measures DSBs) [4] or alkaline comet assay [4]. |
| Apoptosis Assay | Glioblastoma cell lines and primary cells [4]. | Treatment for 48-72 hours. | Annexin V staining analyzed by flow cytometry [4]. |
The table below summarizes the core quantitative data characterizing SAR-020106.
| Property | Description / Value |
|---|---|
| Primary Target | Checkpoint Kinase 1 (CHK1) [1] [2] [3] |
| Mode of Action | ATP-competitive [1] [2] [3] |
| Potency (IC₅₀) | 13.3 nM (isolated human CHK1 enzyme) [1] [2] [3] |
| Cellular Activity (IC₅₀) | 55 nM (abrogation of etoposide-induced G2 arrest in HT29 cells) [1] [2] |
| Selectivity | Potent and selective for CHK1; demonstrates excellent selectivity over CHK2 [4] [3] |
| Key Biomarker Effects | Inhibits drug-induced CHK1 autophosphorylation at S296; blocks CDK1 phosphorylation at Y15 [1] [3] |
The efficacy and mechanism of this compound have been established through several standard experimental approaches.
The following diagram illustrates a typical workflow for evaluating this compound in a preclinical in vivo study:
Preclinical in vivo study workflow for evaluating this compound.
This compound exerts its effects by inhibiting CHK1, a key kinase in the DNA damage response (DDR) pathway. The diagram below illustrates this pathway and the inhibitor's role.
This compound inhibits CHK1 to abrogate DNA damage-induced cell cycle arrest. The core mechanism relies on synthetic lethality. Many cancer cells are deficient in the p53-mediated G1/S checkpoint, making them heavily dependent on the S and G2/M checkpoints (governed by CHK1) for DNA repair. By inhibiting CHK1, this compound forces p53-deficient cancer cells with DNA damage to bypass critical checkpoints, leading to mitotic catastrophe and cell death, while theoretically sparing normal cells with intact p53 function [1] [5].
This compound has shown promising sensitizing activity in various cancer models when combined with DNA-damaging agents.
| Cancer Model | Combination Therapy | Key Findings | Citation |
|---|---|---|---|
| Colon Carcinoma (SW620 xenografts) | Irinotecan or Gemcitabine | Potentiated antitumor activity with minimal toxicity; biomarker evidence of CHK1 inhibition in tumors [1] [4]. | [1] [4] |
| Glioblastoma (p53-mutant & wild-type cells) | Radiation (IR), Temozolomide (TMZ) | This compound acted as a potent radiosensitizer, enhanced DNA damage, reduced clonogenic survival, and induced apoptosis [5]. | [5] |
| Glioblastoma (p53-mutant & wild-type cells) | Decitabine (5-aza-dC) | Showed radioadditive effects in combination with the epigenetic drug decitabine [5]. | [5] |
The combination of this compound with radiation and temozolomide in glioblastoma models appears particularly effective. A 2019 study demonstrated that this combination strongly reduced clonogenicity of tumor cells and induced apoptosis, with the most effective reduction of long-term survival achieved through a multimodal approach. Importantly, this study suggested a low risk of neurotoxicity based on a neural progenitor cell model [5].
This compound is a potent and highly selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has emerged as a promising radiosensitizing agent for various cancers, including therapeutically resistant glioblastoma (GBM). The molecular rationale for targeting Chk1 in GBM stems from the frequent p53 dysfunction observed in approximately 30-50% of glioblastoma cases, which creates a therapeutic vulnerability that can be exploited through targeted therapy approaches [1] [2]. In p53-deficient tumor cells, including GBM, the G1/S cell cycle checkpoint is compromised, leading to increased reliance on the G2/M checkpoint for DNA damage repair—a process coordinately regulated by Chk1 [3]. This dependency represents a critical therapeutic window that allows this compound to selectively sensitize p53-mutated tumor cells to radiation while theoretically sparing normal tissues with functional p53 pathways.
The mechanistic basis for this compound-mediated radiosensitization involves abrogation of cell cycle arrest in the G2/M phase following radiation-induced DNA damage, thereby forcing tumor cells to prematurely enter mitosis with unrepaired DNA double-strand breaks [1]. Additionally, this compound disrupts homologous recombination (HR), a high-fidelity DNA repair pathway, through its interaction with RAD51, further compounding DNA damage accumulation in irradiated cells [2]. Preclinical studies have demonstrated that this compound not only enhances the efficacy of conventional radiation therapy but also potentiates the effects of standard glioblastoma chemotherapeutic agents including temozolomide (TMZ) and the epigenetic modulator decitabine (5-aza-2'-deoxycytidine) [1] [2]. This multi-faceted approach to targeting DNA damage response pathways represents a promising strategy for overcoming the radioresistance that characterizes glioblastoma and contributes to its poor prognosis.
This compound is characterized as a potent and selective ATP-competitive small molecule inhibitor specifically designed to target the Chk1 kinase. The compound demonstrates high specificity for Chk1 with minimal off-target effects on other kinase pathways, distinguishing it from earlier, less selective Chk inhibitors that encountered toxicity challenges in clinical development [3]. Molecular analyses have confirmed that this compound effectively inhibits Chk1 autophosphorylation at Ser296, serving as a robust pharmacodynamic marker of target engagement regardless of p53 status [3]. This well-defined mechanism of action and clean kinase selectivity profile make this compound an optimal tool compound for investigating Chk1-mediated radiosensitization in preclinical glioma models.
The molecular mechanism by which this compound mediates radiosensitization involves coordinated disruption of critical DNA damage response pathways, with particular potency in p53-deficient cellular contexts commonly found in glioblastoma. The sequence of molecular events can be summarized as follows:
This mechanistic pathway is visually summarized in the diagram below:
Figure 1: Molecular Mechanism of this compound-Mediated Radiosensitization
Experimental validation of this compound-mediated radiosensitization should employ diverse glioma models representing different molecular subtypes. The following cell systems are recommended:
Cells should be maintained under standard conditions (37°C, 5% CO₂) with regular mycoplasma testing and authentication via short tandem repeat profiling to ensure model fidelity [3].
Proper handling and preparation of this compound is critical for maintaining compound stability and experimental reproducibility:
Optimal radiosensitization with this compound follows a specific treatment sequence:
Standardized radiation procedures ensure consistent DNA damage induction:
The complete workflow for in vitro radiosensitization experiments is summarized below:
Figure 2: In Vitro Experimental Workflow for this compound Radiosensitization
Multiple complementary approaches should be employed to quantify cell death following this compound and radiation combination treatment:
Annexin V/Propidium Iodide Staining:
Sub-G1 Cell Cycle Analysis:
Caspase Activation Assays:
The clonogenic assay remains the gold standard for evaluating radiosensitization and reproductive cell death:
Assessment of DNA damage persistence is crucial for validating this compound mechanism of action:
γH2AX Immunofluorescence:
Alkaline Comet Assay:
S-Phase Specific Damage:
Flow cytometric cell cycle profiling reveals checkpoint abrogation:
Translation of this compound-mediated radiosensitization to in vivo models requires careful experimental design:
Comprehensive safety evaluation is essential for clinical translation:
Table 1: Key Experimental Findings from this compound Radiosensitization Studies
| Experimental Endpoint | Cell Type/Model | Treatment Conditions | Key Results | References |
|---|---|---|---|---|
| Clonogenic Survival | p53-mut GBM cells (LN405, T98G) | IR (2-6 Gy) + SAR 1-10 µM | Dose Enhancement Ratio: 1.5-2.1; Significant reduction in surviving fraction | [1] |
| Apoptosis Induction | Primary GBM cells (p53-mut P0297) | IR (4 Gy) + SAR 5 µM | ~3.5-fold increase in Annexin V+ cells vs IR alone at 72h | [1] [2] |
| DNA Damage Persistence | p53-wt & p53-mut GBM cells | IR (2 Gy) + SAR 5 µM | ~2.8-fold more γH2AX foci at 24h vs IR alone in p53-mut cells | [1] [2] |
| Cell Cycle Modulation | p53-mut GBM cells | IR (4 Gy) + SAR 5 µM | G2/M checkpoint abrogation: 45% reduction in G2/M arrest at 16h | [1] |
| In Vivo Tumor Growth | HNSCC xenografts (p53-def) | IR (3×2 Gy) + SAR 20 mg/kg | Significant tumor growth delay; 8-day improvement in doubling time vs IR alone | [3] |
| Neurotoxicity | Murine hippocampal slices | SAR 5-10 µM + IR | No reduction in nestin+ neural progenitor cells | [1] |
Table 2: Critical Parameters for this compound Radiosensitization Experiments
| Experimental Parameter | Optimal Conditions | Rationale | Potential Pitfalls |
|---|
| Drug Concentration | 1-10 µM (in vitro) 20-40 mg/kg (in vivo) | Balance between efficacy and toxicity; higher concentrations for monotherapy effects | >10 µM may cause excessive cytotoxicity masking radiosensitization | | Treatment Schedule | 1h pre-IR administration | Ensures Chk1 inhibition during radiation-induced DNA damage initiation | Post-IR administration reduces efficacy; >4h pre-IR may diminish target engagement | | Radiation Dose | 2-6 Gy (single) 2 Gy×5 (fractionated) | Clinically relevant doses; sufficient damage for detection without complete cytotoxicity | Doses >8 Gy may overwhelm repair mechanisms, masking sensitization effects | | Key Timepoints | 1-6h (DNA damage) 24h (cell cycle) 14d (clonogenic) | Captures early molecular events through long-term survival | Missing 24h window for cell cycle analysis may overlook G2/M abrogation | | Critical Controls | Vehicle + IR SAR alone Untreated | Isplements specific radiosensitization from additive or cytotoxic effects | Inadequate controls may lead to misinterpretation of combination effects |
This compound represents a promising translational candidate for glioblastoma radiosensitization with a well-defined mechanism of action centered on Chk1 inhibition and G2/M checkpoint abrogation. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound in both in vitro and in vivo glioblastoma models. Key advantages of this approach include its selective potentiation in p53-deficient backgrounds, ability to enhance conventional therapies (radiation and temozolomide), and favorable neurotoxicity profile in preclinical assessments [1] [2].
Future research directions should focus on combination strategies with novel DNA damage response inhibitors, validation in patient-derived organoid models that better recapitulate tumor heterogeneity, and investigation of biomarkers beyond p53 status that may predict therapeutic response [7]. Additionally, the development of BBB-penetrant formulations or conjugation strategies could further enhance the clinical potential of this compound for glioblastoma applications [8]. The standardized protocols presented herein will facilitate systematic investigation across laboratories and accelerate the translation of this promising therapeutic approach.
Glioblastoma multiforme (GBM) remains the most common and aggressive primary brain tumor in adults, with a persistently poor prognosis despite standard therapeutic interventions. The current standard of care—maximal safe surgical resection followed by radiotherapy and temozolomide (TMZ) chemotherapy—yields a median overall survival of only 14-16 months, highlighting the critical need for novel treatment strategies to overcome therapeutic resistance [1] [2]. A significant challenge in GBM management is the development of TMZ resistance, which occurs through multiple mechanisms including enhanced DNA repair, particularly via O6-methylguanine-DNA methyltransferase (MGMT) activity, mismatch repair deficiencies, and activation of alternative survival pathways [3] [4]. In the ongoing search for effective strategies to counter TMZ resistance, targeting the DNA damage response (DDR) pathway has emerged as a promising approach.
Checkpoint kinase 1 (Chk1), a central regulator of the DNA damage response, plays a critical role in maintaining genomic integrity during replication stress. Chk1 is activated by phosphorylation in response to DNA damage, coordinating cell cycle arrest, DNA repair, and replication fork stability [2]. SAR-020106 (SAR) is a potent, highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR), an important DNA repair mechanism in proliferating cells [1] [2]. By inhibiting Chk1, this compound abrogates DNA damage-induced cell cycle checkpoints, preventing repair and leading to the accumulation of lethal DNA damage in cancer cells. This mechanism is particularly relevant in p53-deficient glioblastoma cells, which lack the G1/S checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint for DNA repair [1]. The strategic combination of DNA-damaging agents like TMZ with DNA repair inhibitors such as this compound represents a rational approach to enhance therapeutic efficacy in glioblastoma.
The combination of This compound with temozolomide has demonstrated significant enhancement of antitumor activity across various glioblastoma models, with particular effectiveness observed in specific molecular contexts. The sensitizing effects of this compound have been consistently documented in both p53-mutated (p53-mut) and p53-wildtype (p53-wt) glioblastoma cell lines, though with varying degrees of efficacy based on genetic background [1] [2]. In p53-mutated cells (LN405, T98G), this compound treatment resulted in a pronounced abrogation of the IR-induced G2/M arrest, forcing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and enhanced cell death [1]. This effect was accompanied by a marked enhancement of IR-induced DNA damage, as measured by alkaline comet and γH2A.X assays, confirming the critical role of Chk1 inhibition in preventing efficient DNA repair following genotoxic stress.
The combination approach has shown substantial activity across different experimental models:
Table 1: Quantitative Assessment of this compound Combination Effects in Glioblastoma Models
| Assay Type | Cell Lines/Models | Treatment Conditions | Key Results | Significance/P-value |
|---|---|---|---|---|
| Apoptosis (Annexin V) | LN405 (p53-mut), T98G (p53-mut), A172 (p53-wt) | TMZ + SAR vs. TMZ alone | Significant increase in apoptosis, particularly in p53-mut cells | Not specified |
| Clonogenic Survival | All tested cell lines and primary cells | IR + TMZ + SAR + 5-aza-dC | Most effective reduction in long-term survival | Not specified |
| DNA Damage (γH2A.X) | p53-mut and p53-wt lines | IR + SAR vs. IR alone | Enhanced DNA damage persistence | Not specified |
| Cell Cycle Distribution | p53-mut cells | IR + SAR vs. IR alone | Abrogation of G2/M arrest | Not specified |
| Neurotoxicity Assessment | Murine hippocampal slice culture | Multimodal treatment | No reduction in nestin-positive neural progenitor cells | No neurotoxic effects detected |
The molecular mechanisms underlying these phenotypic responses involve complex interactions within the DNA damage response network. In p53-mutated cells, which constitute 30-50% of glioblastomas, the absence of functional p53 protein eliminates the G1 checkpoint, creating a heightened dependence on the Chk1-mediated G2/M checkpoint for DNA repair [2]. This compound specifically targets this vulnerability by disrupting the ATR-Chk1-RAD51 axis, which is essential for homologous recombination repair, particularly during S and G2 phases of the cell cycle [2]. This mechanistic insight explains the selective enhancement of TMZ efficacy in p53-deficient backgrounds, offering a potential strategy for personalized glioblastoma therapy based on molecular profiling.
Table 2: Comparison of TMZ Resistance Mechanisms and Targeted Interventions
| Resistance Mechanism | Key Biomarkers/Effectors | Experimental Interventions | Observed Outcomes |
|---|---|---|---|
| MGMT-mediated repair | MGMT expression, promoter methylation status | Decitabine combination | Radioadditive effects, albeit to a lesser extent than SAR [1] |
| Dysregulated circRNAs | circ0059511, miR-194-5p, FZD6 | circ0059511 silencing | Restored TMZ sensitivity, reduced tumor volume in xenografts [5] |
| YKL-40 upregulation | YKL-40, STAT3 phosphorylation | YKL-40 gene inhibition | Partial restoration of TMZ sensitivity, reduced invasion [6] |
| PARP-mediated repair | PARP, NAD+ levels, NAMPT | Olaparib + FK866 combination | Enhanced tumor suppression in TMZ-resistant cells [4] |
| Extracellular vesicle signaling | COX-2, PGE2 | COX-2 inhibitors (Celecoxib, NS398) | Counteracted TMZ resistance, reduced M2-like polarization [7] |
Table 3: Standard Dosing Regimen for Combination Studies
| Compound | Stock Concentration | Working Concentration | Treatment Duration | Solvent Control |
|---|---|---|---|---|
| This compound | 20 mM in DMSO | 1-5 µM | 24-72 hours | 0.1% DMSO |
| Temozolomide | 100 mM in DMSO | 50-400 µM | 5 days (mimicking clinical schedule) | 0.1% DMSO |
| Decitabine | 10 mM in PBS | 0.5-5 µM | 72 hours | PBS vehicle |
| Ionizing Radiation | N/A | 2-8 Gy | Single fraction | N/A |
DNA Damage Analysis (Alkaline Comet and γH2A.X Assays)
Cell Cycle Analysis
Clonogenic Survival Assay
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
Optimizing Combination Schedules The timing and sequencing of this compound administration relative to temozolomide is critical for maximizing therapeutic efficacy. Based on mechanistic insights into the DNA damage response, the following scheduling approach is recommended:
Addressing Technical Challenges Several practical challenges may arise when implementing this combination approach:
Unexpected Cytotoxicity in Control Groups
Inconsistent Sensitization Effects
Limited Efficacy in 3D Models
The strategic combination of This compound with temozolomide represents a promising approach to overcome therapeutic resistance in glioblastoma by targeting the DNA damage response pathway. The experimental data consistently demonstrate that Chk1 inhibition significantly enhances TMZ efficacy, particularly in p53-deficient models that rely heavily on the G2/M checkpoint for DNA repair. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this combination therapy across various experimental models, from conventional 2D cultures to more complex 3D systems.
Looking forward, several promising directions emerge for optimizing this therapeutic strategy. First, the integration of biomarkers such as p53 status, MGMT promoter methylation, and potentially novel circRNA signatures (e.g., circ0059511) could enable better patient stratification [5]. Second, exploring triple combination regimens that include epigenetic modulators like decitabine may further enhance efficacy by targeting multiple resistance mechanisms simultaneously [1]. Third, advancing these combinations into more complex preclinical models, including patient-derived organoids and orthotopic in vivo systems, will better predict clinical performance [4]. Finally, addressing the challenge of blood-brain barrier penetration for this compound through formulation optimization or delivery systems will be essential for translational success.
As the field progresses, the rational combination of DNA-damaging agents with targeted DNA repair inhibitors holds substantial promise for breaking the therapeutic plateau in glioblastoma. The application notes and detailed protocols provided here offer a foundation for standardized evaluation of this approach across research laboratories, potentially accelerating the development of more effective treatment strategies for this devastating disease.
The management of aggressive brain tumors such as glioblastoma (GBM) and specific subtypes of medulloblastoma (MB) remains a significant clinical challenge due to their high degree of therapy resistance. The standard of care for GBM, which includes radiation therapy (IR) and temozolomide (TMZ), results in a median overall survival of only about 14 months [1] [2]. Similarly, the SHH/p53-mutated MB subgroup is a high-risk entity with a poor prognosis, underscoring the urgent need for more effective therapeutic strategies [3] [4].
A novel approach to overcome therapy resistance involves targeting the DNA damage response (DDR) pathway. Many tumors, particularly those with p53 mutations, rely heavily on the G2/M cell cycle checkpoint, controlled by the checkpoint kinase 1 (Chk1), to repair DNA damage induced by genotoxic agents like radiation and chemotherapy [2] [3]. SAR-020106 is a potent and highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR) repair, leading to the abrogation of the G2/M arrest [1] [2]. When combined with DNA-damaging agents, this inhibition prevents efficient DNA repair in tumor cells, causing DNA damage accumulation and ultimately leading to cell death through apoptosis, replication catastrophe, or mitotic catastrophe [1] [3].
Decitabine (5-aza-2'-deoxycytidine) is an epigenetic modulator with dual mechanisms of action. It acts as a DNA-hypomethylating agent, potentially reactivating silenced tumor suppressor genes, and as a cytotoxic drug that incorporates into DNA, inducing further DNA damage [2]. The combination of this compound with Decitabine and standard DNA-damaging therapies (e.g., IR, TMZ) creates a multimodal treatment designed to maximize DNA damage while simultaneously inhibiting its repair, thereby strongly reducing the clonogenic survival of tumor cells [1] [2].
Recent in vitro and in vivo studies have demonstrated the potent chemo- and radiosensitizing effects of this compound in combination with Decitabine and other genotoxic treatments.
In a 2019 study on human glioblastoma cells, the combination of this compound with IR, TMZ, and Decitabine was evaluated. The results demonstrated that this compound is a potent sensitizer for DNA damage-induced cell death [1] [2].
pos/GFAPneg) and showed no neurotoxic effects on nestin-positive neural progenitor cells in a murine brain slice culture model, indicating a potentially low risk of neurotoxicity [1] [2].Table 1: Summary of Key In Vitro Findings in Glioblastoma Models
| Cell Model | Treatment | Key Outcome(s) | Observation |
|---|---|---|---|
| p53-mut & p53-wt GBM cell lines & primary cells [1] | SAR + IR | ↑ Apoptosis, ↓ Clonogenic Survival | Radiosensitizing effect |
| p53-mut GBM cells [1] | SAR + IR | Abrogation of G2/M arrest, ↑ DNA damage | Mechanism of action |
| GBM cell lines [2] | SAR + TMZ / 5-aza-dC (Decitabine) + IR | Strongest ↓ in Clonogenicity | Multimodal synergy |
| GBM cells & murine neural progenitors [1] [2] | Multimodal SAR combination | No change in nestinpos/GFAPneg ratio; No neurotoxicity |
Favorable safety profile |
A 2025 study investigated the radiosensitizing effects of checkpoint kinase inhibitors, including this compound, in human SHH/p53-mutated medulloblastoma. The findings confirm the relevance of this therapeutic strategy across different aggressive brain tumor types [3] [4].
Table 2: Summary of Efficacy Data in Medulloblastoma Models (In Vitro)
| Cell Line / Model | Treatment | Proliferation | Apoptosis | Clonogenic Survival | DNA Damage |
|---|---|---|---|---|---|
| UW228 MB cells [3] | SAR (Chk1i) | Reduced | Increased (34% with 15 Gy) | Reduced | Increased residual damage |
| DAOY MB cells [3] | SAR (Chk1i) | Reduced | Increased (16% with 15 Gy) | Reduced | Increased residual damage |
| Orthotopic MB mouse model [3] | SAR (Chk1i) | Delayed tumor growth | N/A | N/A | N/A |
The following protocols are compiled from the methodologies detailed in the cited research publications and can serve as a guideline for investigating this compound and Decitabine combinations in preclinical models.
This protocol outlines the sequential treatment schedule used to demonstrate synergy [2].
Below are detailed protocols for key assays used to evaluate treatment efficacy.
This is the gold standard for measuring long-term reproductive cell death [1] [2].
This assay quantifies early and late apoptotic cell populations [1] [3].
negative/PInegative (live), Annexin Vpositive/PInegative (early apoptotic), Annexin Vpositive/PIpositive (late apoptotic/necrotic).The formation of γH2AX foci is a sensitive marker for DNA double-strand breaks [1] [5].
The following diagrams illustrate the mechanistic rationale and experimental workflow for the combination therapy.
The combination of This compound and Decitabine with standard DNA-damaging therapies represents a rational and promising multimodal strategy for treating aggressive, therapy-resistant brain tumors. Preclinical data consistently show that this approach enhances tumor cell killing by inhibiting DNA repair pathways while simultaneously increasing DNA damage, leading to a significant reduction in the long-term survival capacity of tumor cells.
Key advantages supported by initial studies include:
Future research should focus on:
SAR-020106 is a potent and highly selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has emerged as a promising radiosensitizing agent in preclinical cancer research. This small molecule inhibitor targets the DNA damage response (DDR) pathway, specifically disrupting G2/M cell cycle checkpoint control in tumor cells. The therapeutic rationale for this compound stems from the differential dependency of p53-deficient cancer cells on the G2/M checkpoint for DNA repair following genotoxic stress such as radiation. Unlike normal cells that utilize both G1/S and G2/M checkpoints for DNA repair, p53-deficient tumor cells lack functional G1/S checkpoint control due to p53 mutations and consequently become hyperdependent on the G2/M checkpoint mediated by the ATR-Chk1 pathway. This creates a therapeutic window where this compound selectively sensitizes p53-deficient cancer cells to radiation while sparing p53-wild-type cells [1] [2].
The compound has demonstrated significant radiosensitization effects across various p53-deficient cancer models, including head and neck squamous cell carcinoma, glioblastoma, and medulloblastoma. Its mechanism involves abrogation of radiation-induced G2/M arrest, leading to premature mitotic entry before DNA repair completion, resulting in mitotic catastrophe and enhanced tumor cell death. Research indicates that this compound not only disrupts cell cycle control but also inhibits homologous recombination repair through impaired RAD51 function, compounding DNA damage in irradiated cells [1] [2] [3].
The molecular mechanism of this compound centers on its targeted inhibition of Chk1, a serine/threonine kinase that plays a central role in the DNA damage response network. Following radiation-induced DNA damage, particularly double-strand breaks (DSBs) and complex DNA damage (CDD), the upstream kinase ATR (ataxia-telangiectasia and Rad3-related) is activated at stalled replication forks and sites of DNA damage. Activated ATR phosphorylates Chk1 at multiple residues including Ser345, initiating Chk1-mediated cell cycle checkpoint signaling. In the absence of inhibitor, activated Chk1 phosphorylates and inhibits CDC25 phosphatases, leading to maintained inhibitory phosphorylation of CDK1 at Tyr15 and subsequent G2/M cell cycle arrest. This arrest provides critical time for cancer cells to repair DNA damage before entering mitosis [4] [5] [6].
This compound directly binds to the ATP-binding pocket of Chk1, preventing its activation and subsequent phosphorylation of downstream targets. With Chk1 inhibited, CDC25 phosphatases remain active and dephosphorylate CDK1, allowing CDK1-cyclin B complex activation and forcing premature mitotic entry despite persistent DNA damage. This abrogation of the G2/M checkpoint leads to catastrophic mitosis where cells attempt to divide with unrepaired DNA damage, resulting in chromosomal fragmentation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe. The specific vulnerability of p53-deficient cells to this approach stems from their already compromised G1/S checkpoint, making them exclusively reliant on the G2/M checkpoint for DNA damage repair [1] [2] [7].
Beyond cell cycle regulation, this compound directly impacts DNA repair mechanisms, particularly homologous recombination (HR). Chk1 plays a critical role in HR-mediated repair through its interaction with RAD51, a key protein involved in strand invasion during HR. This compound treatment disrupts RAD51 focus formation at DNA damage sites, thereby compromising the efficiency of HR repair. This dual mechanism of both cell cycle disruption and DNA repair inhibition creates a synergistic effect that significantly enhances radiation-induced cytotoxicity in p53-deficient tumor cells [2] [3].
Table 1: Key Signaling Pathways Affected by this compound
| Pathway Component | Function in DNA Damage Response | Effect of this compound Inhibition |
|---|---|---|
| Chk1 | Central kinase in G2/M checkpoint; promotes DNA repair | Prevents phosphorylation of downstream targets; abrogates checkpoint |
| CDC25C | Phosphatase that activates CDK1 | Remains active; promotes mitotic entry |
| CDK1 | Master regulator of mitotic entry | Prematurely activated; forces mitosis with damage |
| RAD51 | Essential for homologous recombination | Focus formation impaired; HR repair deficient |
| γH2AX | Marks DNA damage sites | Increased persistence indicates unrepaired damage |
The following diagram illustrates the core signaling pathway affected by this compound:
Diagram 1: this compound mechanism in abrogating radiation-induced G2/M arrest. This compound inhibits Chk1 activation, preventing G2/M arrest and forcing mitotic entry with unrepaired DNA damage, leading to cell death.
This compound has been extensively investigated as a radiosensitizer across various preclinical cancer models. The compound demonstrates particular efficacy in p53-deficient malignancies where tumor cells rely heavily on Chk1-mediated G2/M checkpoint control. Research applications include:
For researchers implementing this compound studies, several practical considerations should be noted:
Materials:
Stock Solution Preparation:
Cell Treatment Protocol:
Principles: This protocol assesses this compound-mediated abrogation of radiation-induced G2/M arrest using flow cytometric analysis of DNA content.
Procedure:
Principles: The clonogenic assay measures the long-term reproductive viability of cells after combined treatment with this compound and radiation, representing the gold standard for radiosensitization studies.
Procedure:
The following diagram illustrates the experimental workflow for evaluating this compound effects:
Diagram 2: Experimental workflow for this compound radiosensitization studies. The protocol includes pretreatment, irradiation, and multiple analytical endpoints to comprehensively assess mechanism and efficacy.
Table 2: this compound Radiosensitization Effects in Various Cancer Models
| Cancer Type | Cell Line/Model | p53 Status | Effective SAR Concentration | Radiation Dose | Key Effects | Reference |
|---|---|---|---|---|---|---|
| Head and Neck SCC | In vitro and xenograft | Deficient | 0.1-0.5 µM | 2-6 Gy | Reduced clonogenic survival; mitotic catastrophe; inhibited HR repair | [1] |
| Glioblastoma | T98G | Mutant | 0.125-0.25 µM | 7 × 2.2 Gy (fractionated) | 128-fold reduction in clonogenic survival vs. control; G2/M abrogation | [7] |
| Glioblastoma | LN405, T98G, primary cells | Mutant and WT | 0.05-0.5 µM | 2-6 Gy | Enhanced apoptosis; reduced clonogenicity; increased DNA damage | [2] |
| Medulloblastoma | UW228, DAOY | SHH/p53-mut | 0.5-1 µM | 3-15 Gy | Enhanced radiation-induced apoptosis; reduced proliferation | [3] |
| Colorectal Cancer | Xenograft models | Deficient | 0.1-0.3 µM | 2-6 Gy | Enhanced efficacy of DNA-damaging agents | [2] |
Table 3: Selectivity and Toxicity Assessment of this compound
| Assessment Type | Model System | Findings | Reference |
|---|---|---|---|
| Neurotoxicity | Murine hippocampal slice culture (neural progenitors) | No reduction in nestin-positive cells; no neurotoxicity detected | [2] [7] |
| p53-Selectivity | Multiple cell line panels | Radiosensitization only in p53-deficient tumor cells; p53-WT cells underwent post-mitotic G1 arrest | [1] |
| In Vivo Tolerability | Mouse xenograft models | Minimal toxicity when combined with radiation; well-tolerated in therapeutic windows | [1] [3] |
| Combination Safety | With temozolomide + radiation | Favorable toxicity profile in multimodal therapy | [2] |
Researchers may encounter several technical challenges when working with this compound:
Proper interpretation of this compound study results requires attention to several key aspects:
The clonogenic assay measures the ability of a single cell to proliferate and form a colony, determining long-term reproductive survival after treatment. Research shows SAR-020106 combined with DNA-damaging agents like ionizing radiation (IR) or temozolomide (TMZ) significantly reduces clonogenic survival in various human cancer models, including glioblastoma and head and neck carcinoma [1] [2] [3]. The sensitizing effect is particularly strong in p53-deficient tumor cells [3].
| Component | Specification / Recommended Type |
|---|---|
| Cell Lines | p53-mutant or p53-wildtype glioblastoma (e.g., LN405, T98G, A172, DBTRG), primary glioblastoma cells, or other p53-deficient cancer models [1] [2] [3]. |
| Chk1 Inhibitor | This compound (commercially available from suppliers like SYNkinase) [1]. |
| Drug Vehicle | DMSO. Prepare stock solutions (e.g., 20 mM) and store at -80°C [1]. |
| DNA-Damaging Agents | Ionizing radiation source or Temozolomide (TMZ) [1]. |
| Cell Cultureware | Standard cell culture flasks, 6-well or T25 culture plates for colony formation. |
The following diagram outlines the key stages of the clonogenic assay protocol:
The table below summarizes specific conditions and outcomes from published studies using this compound in clonogenic assays.
| Cell Line / Model | p53 Status | This compound Concentration | Combination Treatment | Key Outcome (Clonogenic Survival) | Reference |
|---|---|---|---|---|---|
| T98G Glioblastoma | Mutant | 0.125 µM | Fractionated IR (7 x 2.2 Gy) | 128-fold reduction vs. untreated; 3.2-fold enhancement vs. IR alone [2] | [2] |
| LN405 Glioblastoma | Mutant | Not Specified | IR (single dose) | Potent radiosensitization [1] | [1] |
| Primary Glioblastoma (P0297) | Mutant | Not Specified | IR + TMZ + 5-aza-dC | Most effective reduction in multimodal therapy [1] | [1] |
| A172 Glioblastoma | Wildtype | Not Specified | IR | Radiosensitizing effect observed [1] | [1] |
| Head & Neck Carcinoma | Deficient | 0.5 - 1.0 µM | IR (2-6 Gy) | Significant radiosensitization in vitro and in vivo [3] | [3] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No colonies in control wells | Seeding density too low; excessive cytotoxicity | Re-optimize cell seeding density; ensure proper cell viability at seeding. |
| Overgrown, confluent colonies | Seeding density too high | Reduce the number of cells seeded at the start of the assay. |
| High variability between replicates | Inconsistent cell seeding or drug dispensing | Ensure thorough mixing of cell suspension; use precise pipetting techniques. |
| Weak sensitization effect | Inappropriate drug concentration; cell line with functional p53 | Perform a dose-response curve for this compound; verify p53 status of cell model. |
The core principle of this assay is the calcium-dependent binding of Annexin V to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis [1]. A viability dye (e.g., Propidium Iodide or 7-AAD) is used simultaneously to distinguish intact cells from those with compromised membranes.
Below are two standardized protocols for flow cytometry, adapted from major reagent suppliers.
1. Basic Protocol: Annexin V and Propidium Iodide (PI) Staining [1] [2]
This is the most common method for differentiating live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
Procedure:
2. Protocol with Fixable Viability Dyes (for Complex Panels) [3]
This protocol is preferred when combining apoptosis detection with staining for intracellular targets, as it preserves viability information after cell fixation.
The following diagram outlines the general experimental workflow for a basic Annexin V/PI apoptosis assay:
After data acquisition, cells are plotted on a dot-plot with Annexin V fluorescence on one axis and PI (or 7-AAD) on the other. The quadrants are interpreted as follows [2]:
| Quadrant | Annexin V | Viability Dye (PI/7-AAD) | Population Status |
|---|---|---|---|
| Q3 (Lower Left) | Negative | Negative | Viable/Live cells [2] |
| Q4 (Lower Right) | Positive | Negative | Early Apoptotic cells [2] |
| Q2 (Upper Right) | Positive | Positive | Late Apoptotic/Dead cells [2] [4] |
| Q1 (Upper Left) | Negative | Positive | Necrotic or mechanically damaged cells [2] |
Successful implementation of the assay requires attention to the following key parameters:
The Annexin V assay is a gold standard for quantifying apoptosis in various research contexts, providing a rapid and quantitative measure of cell death that is highly applicable to drug development [1] [2].
SAR-020106 is investigated to overcome therapy resistance in aggressive cancers like glioblastoma by targeting the DNA damage response (DDR). Its primary mechanism involves inhibiting the checkpoint kinase 1 (Chk1), a key regulator of DNA repair and cell cycle progression, especially in cells with compromised p53 function [1] [2] [3].
Core Mechanism of Action: In response to DNA damage (e.g., from radiation or chemotherapy), proliferating cells activate cell cycle checkpoints for repair. The Chk1 protein is central to activating the G2/M checkpoint and promoting Homologous Recombination (HR) repair [1] [4]. This compound inhibits Chk1, abrogating the G2/M arrest and disabling HR repair. This forces p53-deficient cells to enter mitosis with extensive, unrepaired DNA damage, leading to cell death [1] [2] [3]. p53-wildtype cells, which can utilize an additional G1/S checkpoint, are less affected, providing a potential therapeutic window [2].
The diagram below illustrates how this compound achieves targeted sensitization.
Research in glioblastoma and other solid tumor models demonstrates the sensitizing effects of this compound.
Table 1: Summary of Sensitizing Effects of this compound in Preclinical Models
| Cell/Tumor Model | p53 Status | Combination Treatment | Key Measured Outcome | Effect of this compound | Source |
|---|---|---|---|---|---|
| Glioblastoma cell lines (LN405, T98G) & primary cells (P0297) | Mutated | Radiation (IR) | Clonogenic Survival (Long-term) | Strong reduction | [1] |
| Glioblastoma cell lines (A172, DBTRG) & primary cells (P0306) | Wildtype | Radiation (IR) | Clonogenic Survival (Long-term) | Sensitization observed, but lower than in p53-mut | [1] |
| Glioblastoma cell lines (p53-mut) | Mutated | Radiation (IR) | DNA Damage (γH2AX foci) | Enhanced & prolonged damage | [1] |
| Glioblastoma cell lines (p53-mut) | Mutated | Radiation (IR) | Cell Cycle (G2/M Arrest) | Abrogated arrest | [1] |
| Head & Neck Carcinoma (Cal27, HN6) & Cervical (HeLa) | Deficient | Radiation (IR) | Clonogenic Survival | Significant radiosensitization | [2] [3] |
| Head & Neck Carcinoma (Cal27) Xenograft | Deficient | Radiation (IR) | Tumor Growth In Vivo | Significant growth delay | [2] [3] |
| Glioblastoma cell lines | Mutated/Wildtype | Temozolomide (TMZ) | Induction of Apoptosis | Additive effect | [1] |
| Glioblastoma cell lines | Mutated/Wildtype | Decitabine (5-aza-dC) | Reduction of Clonogenicity | Additive effect | [1] |
Table 2: Example Regimen from a Glioblastoma Study
| Component | Description |
|---|---|
| Cell Lines | p53-mutated (LN405, T98G) and p53-wildtype (A172, DBTRG) human glioblastoma cells. |
| This compound Dosing | 1 – 3 µM (in vitro) |
| Radiation (IR) | Single dose of 2 – 8 Gy. |
| Temozolomide (TMZ) | 50 – 300 µM. |
| Decitabine (5-aza-dC) | 0.5 – 1 µM. |
| Treatment Sequence | Pre-incubation with this compound (1-3 µM) for 2h before IR/TMZ, or co-treatment with decitabine. |
| Key Assay Endpoints | Clonogenic survival, Annexin V apoptosis, cell cycle analysis (PI staining), DNA damage (comet/γH2AX assay). |
Here are the core methodologies used to evaluate this compound's efficacy.
The comet assay (single cell gel electrophoresis) detects DNA strand breaks in individual cells [5] [6]. The alkaline comet assay protocol can detect a broad spectrum of lesions, including single and double-strand breaks.
This is the gold-standard method for assessing reproductive cell death after genotoxic stress [1] [2].
This compound is a promising targeted sensitizer for improving cancer therapy. Its efficacy is most pronounced in p53-deficient tumors, leveraging synthetic lethality to enhance standard treatments like radiotherapy and temozolomide chemotherapy. The provided data and detailed protocols offer a foundation for further preclinical investigation and potential translation into novel combination therapy strategies.
This compound is a potent, ATP-competitive, and highly selective inhibitor of Checkpoint Kinase 1 (Chk1) with an IC₅₀ of 13.3 nM in cell-free assays [1]. Its primary application in vivo is as a combination agent to enhance the efficacy of DNA-damaging therapies, including ionizing radiation (IR) and genotoxic chemotherapeutics like irinotecan and gemcitabine [2] [1].
The table below summarizes the core administration data from multiple preclinical studies.
Table 1: In Vivo Administration Protocol for this compound
| Parameter | Specification | Model & Context |
|---|---|---|
| Recommended Dose | 40 mg/kg | SW620 colon carcinoma xenografts [1] |
| Route of Administration | Intraperitoneal (IP) | SW620 xenografts [1]; Human head-and-neck carcinoma xenografts [3] [4] |
| Dosing Vehicle | Not explicitly detailed in results; typically requires fresh DMSO for stock and a suspension vehicle like CMC-Na for in vivo dosing [1] | |
| Oral Bioavailability | Low in mice (F = ~5%) [1] | |
| Treatment Schedule | Dosed in combination with irinotecan [1] | SW620 xenografts |
Table 2: Observed Efficacy in Different Xenograft Models
| Cancer Model | Combination Treatment | Key In Vivo Findings | PMID / Reference |
|---|---|---|---|
| SW620 Colon Carcinoma (BALB/c mice) | This compound + Irinotecan | Potentiated antitumor activity of irinotecan; inhibited tumor Chk1 activity (confirmed by reduced irinotecan-induced CHK1 pS296 autophosphorylation); minimal single-agent activity [1]. | 22111927 [1] |
| Head-and-Neck Carcinoma | This compound + Radiation | Confirmed significant in vivo efficacy in a clinically relevant model; selective radiosensitization in p53-defective tumors [3] [4] [5]. | 22981708 [3] |
| Patient-Derived SHH/p53-mut Medulloblastoma (Orthotopic, NSG mice) | This compound + Radiation | Demonstrated intracranial antitumor activity; delayed tumor growth; treatment was well-tolerated with no significant body weight loss [6]. | 11942233 [6] |
A key strength of the published protocols is the incorporation of biomarker assessments to confirm on-target drug activity.
The following diagrams illustrate the experimental workflow and the underlying molecular mechanism of action for this compound.
Diagram 1: In vivo experimental workflow for evaluating this compound.
Diagram 2: Molecular mechanism of this compound-mediated radiosensitization.
This compound is a valuable tool compound for preclinical investigation of Chk1 inhibition. The established protocol of 40 mg/kg via IP injection effectively potentiates the anti-tumor effects of DNA-damaging agents in p53-deficient xenograft models. Success relies on using validated p53-deficient models and confirming target engagement through biomarker analysis like inhibition of Chk1 pS296.
SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor with an IC₅₀ of 13.3 nM [1] [2] [3]. The following table summarizes the key chemical data and recommended solvent for preparing a stock solution.
| Property | Description |
|---|---|
| CAS Number | 1184843-57-9 [1] [2] [4] |
| Molecular Formula | C₁₉H₁₉ClN₆O [1] [2] [4] |
| Molecular Weight | 382.85 g/mol [1] [2] [4] |
| Recommended Solvent | DMSO [1] [4] [5] |
| Solubility in DMSO | ~20 mg/mL (∼52 mM) [1] [4] [5] |
| Solubility in Water | Insoluble [1] [5] |
| Solubility in Ethanol | Poorly soluble; reported between <1 mg/mL to 2 mg/mL [4] [5] |
Proper storage is critical for maintaining the stability and activity of this compound. The table below outlines the recommended conditions.
| Form | Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years [2] [4] [3] |
| Powder | 4°C | 2 years [2] [4] |
| DMSO Stock Solution | -80°C | 6 months [2] [4] [6] |
| DMSO Stock Solution | -20°C | 1 month [2] [4] [3] |
For stock solutions, it is recommended to store the solution as aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture, which can degrade the compound [7] [6]. Allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent moisture condensation [7] [6].
This compound is used in vitro to sensitize cancer cells to DNA-damaging agents. The following workflow and protocol detail its application in a glioblastoma study.
Diagram of the in vitro experimental workflow for using this compound.
Although this compound has minimal oral bioavailability, it has been successfully administered intraperitoneally (i.p.) in mouse xenograft models to potentiate the effects of chemotherapeutic agents [1] [2].
| Parameter | Specification |
|---|---|
| Animal Model | BALB/c mice or nude mice bearing SW620 xenograft tumors [1] [2] |
| Recommended Dosage | 40 mg/kg [1] [2] [4] |
| Route of Administration | Intraperitoneal (i.p.) injection [1] [2] [4] |
| Dosing Schedule | Administered on days 0, 1, 7, 8, 14, and 15 in combination with irinotecan [1] [2] |
What is the solubility of SAR-020106? this compound has limited solubility in water and ethanol but is soluble in DMSO at concentrations suitable for creating stock solutions [1] [2].
What is the maximum concentration for a DMSO stock solution? Suppliers provide data indicating that you can prepare a 10 mM stock solution by dissolving approximately 3.83 mg of this compound in 1 mL of DMSO [2]. Higher concentration stock solutions (e.g., 20 mg/mL or 52.2 mM) have also been reported [1].
How do I formulate this compound for in vivo studies? Due to its low aqueous solubility, this compound requires special formulations for animal studies. Several proven formulations are listed below [1].
The table below summarizes key physicochemical and solubility data for this compound to help with your experimental planning.
| Property | Value / Description |
|---|---|
| Molecular Weight | 382.85 g/mol [1] [2] |
| CAS Number | 1184843-57-9 [1] [2] |
| Solubility in DMSO | ~20 mg/mL (52.2 mM) [1] |
| Solubility in Water | <1 mg/mL [1] |
| Solubility in Ethanol | <1 mg/mL [1] |
| Standard Stock Solution | 10 mM in DMSO (3.83 mg/mL) [2] |
For in vivo experiments, it is critical to use formulations that maintain the compound in solution and are well-tolerated by animals. The following table lists several formulations successfully used in preclinical research [1].
| Formulation Name | Composition (by volume) | Reported Use |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | IP/IV/IM/SC injection [1] |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Injection [1] |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 | Injection [1] |
| Injection Formulation 4 | DMSO : 20% SBE-β-CD in saline = 10 : 90 | Injection [1] |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) | Oral administration [1] |
Example Preparation for Injection Formulation 3: If you need to prepare 1 mL of a 2.5 mg/mL working solution for injection, you would take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil. Then, mix well until a clear solution or uniform suspension is achieved [1].
The following workflow is derived from a published study using this compound in glioblastoma research, which may serve as a useful reference [3] [4]:
The table below summarizes the key physicochemical properties and stable storage conditions for SAR-020106:
| Property / Condition | Specification |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₆O [1] [2] |
| CAS Number | 1184843-57-9 [1] [2] [3] |
| Appearance | Off-white to light yellow solid powder [2] [3] |
| Stable Powder Storage | -20°C for 3 years, or 4°C for 2 years [2] [3] |
| Stable Solution Storage | -80°C for 6 months, or -20°C for 1 month [2] [3] |
| Shipping Condition | Room temperature (stable at ambient temperature for a few days during shipping) [1] [2] |
This compound has limited solubility in aqueous solvents. The table below details its solubility and recommended stock solution preparation:
| Aspect | Details |
|---|---|
| Solubility (In Vitro) | DMSO: 20 mg/mL (52.23 mM) [1] [2]. Ethanol: 2 mg/mL (5.22 mM) [1]. Water: Insoluble [1]. |
| Recommended Stock Concentration | 10-20 mM in DMSO [2] [3]. |
| Aliquoting | Prepare single-use aliquots to minimize freeze-thaw cycles [2] [3]. |
| DMSO Caution | Hygroscopic DMSO can impact solubility; use newly opened containers if possible [3]. |
For in vivo studies, if the stock solution needs to be further diluted in an aqueous vehicle, several formulations can be used. One common example is a mixture of DMSO, Tween 80, and saline in a ratio of 10:5:85 [2].
Here are answers to common questions you might encounter during your experiments:
Q: The compound appears to have precipitated upon thawing. What should I do?
Q: I am concerned about the stability of my working solutions during long-term cell culture assays.
Q: Why is proper storage so critical for this compound?
To help you design your experiments, this diagram illustrates the core mechanism of action of this compound as part of the DNA damage response (DDR) pathway, based on the search results:
Key experimental parameters for using this compound in cell-based assays, as reported in the literature, are summarized below:
| Parameter | Details |
|---|---|
| Primary Target & IC₅₀ | Checkpoint Kinase 1 (CHK1); 13.3 nM (cell-free assay) [1] [4] [3]. |
| Cellular Activity (IC₅₀) | Abrogates etoposide-induced G2 arrest: 55 nM in HT29 cells [1] [4] [3]. |
| Cytotoxicity (GI₅₀) | Relatively non-toxic as a single agent: 0.48 μM in HT29 cells [1] [3]. |
| Common Combinations | Used to sensitize cells to DNA-damaging agents like Irinotecan, Gemcitabine, Temozolomide, Decitabine, and Radiation [5] [4] [6]. |
| Key Biomarkers | Inhibits drug-induced CHK1 autophosphorylation at S296 and blocks CDK1 phosphorylation at Y15 [1] [4]. Increases DNA damage markers like γH2AX [4]. |
| Factor | p53-Deficient Cell Response | p53 Wild-Type Cell Response |
|---|---|---|
| G2/M Checkpoint | Abrogated arrest; forced mitotic entry [1] [2] | G2/M arrest is abrogated, but a post-mitotic G1 arrest occurs [2] |
| Cell Fate | Apoptosis or aneuploidy [2] | Normal cell cycle re-entry [2] |
| DNA Repair | Homologous recombination (HR) inhibited [1] [2] | Homologous recombination (HR) inhibited [2] |
| Overall Effect | Potent radiosensitization; reduced clonogenic survival [1] [2] | Minimal to no radiosensitization [1] [2] |
Here are detailed methodologies for key experiments that can be used to evaluate the effects of this compound in your cell lines.
This is the gold-standard method for assessing long-term reproductive cell death after radiation and drug treatment [1].
This protocol helps confirm the mechanism of action by monitoring cell cycle disruption and cell death [1].
This method quantifies the persistence of DNA double-strand breaks, a key factor in radiosensitization [1].
Here are solutions to frequently encountered problems when working with this compound.
Problem: Lack of radiosensitization in a p53-mutant cell line.
Problem: High background toxicity from this compound alone.
Problem: Inconsistent results between experiments.
To help visualize the underlying mechanism, the following diagram illustrates the p53-dependent signaling pathway that determines cell fate after treatment with this compound and radiation.
To summarize, when designing your experiments:
| Parameter | Details |
|---|---|
| Recommended Dosage | 40 mg/kg [1] [2] |
| Route of Administration | Intraperitoneal (IP) [2] |
| Dosing Vehicle | Not fully specified; likely a solution in DMSO followed by dilution in a standard vehicle like PBS or a mixture of PEG300/Tween-80/ddH₂O [2] |
| Treatment Context | Combined with genotoxic drugs like Irinotecan or Gemcitabine [1] |
| Key Biomarker of Activity | Inhibition of irinotecan-induced CHK1 autophosphorylation at S296 [1] [2] |
The following workflow outlines the key steps for conducting and validating an in vivo efficacy study with SAR-020106, based on the cited preclinical research.
Q: Does this compound have single-agent antitumor activity? A: No. Studies showed that this compound alone, at doses that inhibit CHK1 activity, did not slow tumor growth compared to vehicle-treated controls. Its therapeutic utility comes from sensitizing tumors to other DNA-damaging agents [2].
Q: What is the p53 dependency of this compound? A: The enhancement of cell killing by this compound is p53-dependent. Tumor cells with defective p53 function are more reliant on the CHK1-mediated S and G2/M checkpoints for survival after DNA damage. Abrogation of this checkpoint by this compound therefore leads to preferential sensitization of p53-deficient cells to genotoxic agents [1] [3].
Q: The in vivo formulation is not fully detailed. How can I proceed? A: This is a common challenge with preclinical compounds. You have two potential paths:
The core mechanism of this compound is to disrupt DNA damage repair. Its effectiveness is notably modulated by the p53 status of the cancer cells, as summarized below [1]:
| Feature | Impact in p53-Mutant (p53-mut) Cells | Impact in p53-Wildtype (p53-wt) Cells |
|---|---|---|
| Apoptosis & Clonogenic Survival | Strong radiosensitizing effect; strongly reduces long-term clonogenic survival. | Strong radiosensitizing effect; strongly reduces long-term clonogenic survival. |
| Key Mechanistic Difference | Abrogation of IR-induced G2/M cell cycle arrest; enhanced accumulation of IR-induced DNA damage. | Not specifically mentioned in the context of G2/M arrest abrogation. |
| Therapeutic Implication | May provide stronger therapeutic responses, especially in tumors defective in non-homologous end joining (NHEJ). | Effective, but the selectively enhanced death in p53-mut cells may offer a therapeutic advantage for specific tumor types. |
The p53 protein is a central tumor suppressor known as the "guardian of the genome" [2]. Its functional status dictates how a cell responds to DNA damage, which is key to understanding this compound's action [1] [2] [3].
Accurately determining the p53 status of your experimental models is a critical step. Misidentification of cell lines is a known and serious issue in research [4].
Why should I verify the p53 status of my cell lines when using this compound? Using a misidentified cell line can lead to disastrous experimental interpretations and non-reproducible results [4]. Given that this compound's efficacy is mechanistically different in p53-mut vs. p53-wt cells, knowing the correct status is essential for accurately analyzing your results.
My experiments involve irradiation. Does p53 status change how I should use this compound? Yes. The research shows that this compound is a potent radiosensitizer [1] [5]. This effect is particularly potent in p53-mutant cells because the drug abrogates the critical G2/M arrest, forcing cells with irreparable DNA damage into mitosis. Confirming the p53 status will help you interpret the radiosensitization effect you observe.
Beyond mutation sequencing, what other factors can affect p53 function? p53 function can be inactivated by mechanisms other than gene mutation. For example, overexpression of its negative regulator MDM2 can lead to its constant degradation [2] [6]. Some viral oncoproteins can also bind and inactivate p53 [6]. Therefore, even if a cell line has a wildtype TP53 gene, its pathway may not be functionally intact.
The following diagram illustrates how this compound interferes with the DNA damage response pathway, with the key differential effect in p53-mutant cells highlighted.
Q1: What is the primary mechanism of action of this compound? this compound is an ATP-competitive, potent, and selective inhibitor of Checkpoint Kinase 1 (CHK1) [1] [2] [3]. It effectively abrogates DNA damage-induced S and G2/M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to enhanced cell death, particularly in p53-deficient cancer cells [1] [4].
Q2: With which agents does this compound show synergistic effects? Research demonstrates that this compound can sensitize tumor cells to various DNA-damaging agents. The table below summarizes key combination partners and their observed effects.
| Combination Partner | Cancer Model(s) Tested | Observed Effect |
|---|---|---|
| Irinotecan (SN38) | Colon carcinoma (SW620) xenografts [1] [2] | Potentiated antitumor activity; biomarker changes (inhibited CHK1 pS296) [1] [2]. |
| Gemcitabine | Colon carcinoma lines (in vitro) [1] | Enhanced cell killing by 3.0- to 29-fold in a p53-dependent fashion [1]. |
| Ionizing Radiation (IR) | Glioblastoma (in vitro), Head & Neck/Colorectal cancer models [1] [4] | Radiosensitizing effects; increased apoptosis, reduced clonogenic survival, enhanced DNA damage (γH2AX) [4]. |
| Temozolomide (TMZ) | Glioblastoma (in vitro) [4] | Additive reduction of clonogenic survival [4]. |
| Decitabine | Glioblastoma (in vitro) [4] | Additive effects with radiation; part of a multimodal approach [4]. |
Q3: What are the critical experimental parameters for in vitro use? Proper concentration and timing are crucial for achieving checkpoint abrogation without excessive standalone toxicity.
Q4: How is this compound administered in vivo and what is known about its toxicity?
Problem 1: Lack of Sensitization in Combination Assay
Problem 2: High Cytotoxicity from this compound Alone
Problem 3: Unable to Detect Pathway Inhibition
For a standard experiment investigating the radiosensitizing effect of this compound, you can follow this general workflow. The diagram below outlines the key steps from cell seeding to final analysis.
Understanding the molecular pathway is key to designing experiments and interpreting results. The diagram below illustrates how this compound inhibits the CHK1-mediated DNA damage response to abrogate the G2/M checkpoint.
The table below summarizes the core evidence supporting the use of phospho-CHK1 (Ser296) as a pharmacodynamic biomarker for the Chk1 inhibitor this compound.
| Evidence Summary | Experimental Context | Key Finding | Citation |
|---|---|---|---|
| Target Engagement | In vitro (HT29 cells) & in vivo (human colon tumor xenografts) combined with cytotoxic drugs (e.g., gemcitabine, irinotecan). | This compound inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 in a dose-dependent manner. | [1] |
| Mechanistic Role | Examination of Chk1 activation pathway in response to DNA damage or replication stress. | S296 phosphorylation is an autophosphorylation event that occurs after ATR-mediated phosphorylation at S317 and S345. | [2] [3] |
| Functional Consequence | Abrogation of radiation-induced G2 arrest in p53-deficient tumor cells. | Inhibition of radiation-induced pS296 Chk1 autophosphorylation confirms successful on-target drug effect. | [4] |
Here are detailed methodologies for detecting pCHK1 (S296) in the context of Chk1 inhibition, based on published experiments.
This protocol is adapted from studies that used this compound and other Chk1 inhibitors [1] [5].
This protocol is based on in vivo studies with this compound and similar compounds [1].
Based on common experimental challenges highlighted in the literature, here are key points to consider.
Q: Why is my pS296 signal not changing as expected with treatment?
Q: What are appropriate controls for these experiments?
Q: Should I look at other phosphorylation sites besides S296?
To help visualize the underlying biology and experimental workflow, here are two diagrams.
Chk1 Signaling Pathway & this compound Mechanism of Action: this compound inhibits Chk1 autophosphorylation at S296, abrogating DNA damage-induced cell cycle arrest and leading to mitotic catastrophe in cancer cells.
Experimental Workflow for pS296 Detection: This flowchart outlines the key steps for a cell-based assay to measure this compound target engagement via pCHK1 (S296) western blot.
Direct assessment of this compound's effects on neural progenitor cells is limited to one primary study. The key findings from this research are summarized in the table below.
| Assessment Model | Treatment Condition | Key Findings on Neurotoxicity | Reference |
|---|---|---|---|
| Murine entorhinal-hippocampal slice culture (Assessing nestin-positive neural progenitor cells) | Multimodal treatment (this compound combined with irradiation, temozolomide, and/or decitabine) | No neurotoxic effects detected; the number of nestin-positive neural progenitor cells remained unchanged. | [1] [2] |
This data suggests that within the context of this specific combination treatment, this compound did not show toxicity towards neural progenitor cells. However, this single finding is not sufficient to conclusively determine the compound's safety profile.
The study that reported the absence of neurotoxicity used the following methodology, which you can adapt for your own investigations:
This workflow can be visualized as follows:
Since data on this compound is scarce, you may need to rely on established general models and endpoints for developmental neurotoxicity (DNT) evaluation. The table below outlines key assays recommended by current research.
| Assessment Type | Key Endpoints / Processes Evaluated | Relevance to Neurotoxicity |
|---|---|---|
| Human Neural Progenitor Cell (hNPC) Assays [3] | Neural progenitor proliferation (NPC1ab), Neurite outgrowth (NPC4), Neuronal and oligodendrocyte differentiation (NPC3/NPC5) | Disruption indicates impaired brain development. |
| Neurite Outgrowth Assay [4] | Measurement of neurite length and branching using human neural progenitor cells. | Critical for neuronal connectivity; inhibition is a key neurotoxic effect. |
| Neuron-Astrocyte Co-culture [5] | Formation of spontaneous electrical activity measured by Micro-Electrode Array (MEA). | Detects functional deficits in neuronal network formation. |
Based on the available information, here are the main challenges and suggested paths forward:
The table below summarizes the key parameters for the intraperitoneal administration of SAR-020106 as reported in a preclinical study [1] [2] [3].
| Parameter | Specification |
|---|---|
| Recommended Dose | 40 mg/kg [1] [2] [3] |
| Dosing Schedule | Days 0, 1, 7, 8, 14, and 15 (in a 3-week cycle) [1] [2] |
| Vehicle (Example) | 100% DMSO (for stock solution), then diluted in a formulation such as "DMSO : Corn oil = 10 : 90" [2] |
| Validated Model | SW620 xenograft tumors in nude mice [1] [2] |
| Reported Efficacy | Significant reduction in tumor growth when combined with irinotecan [1] [2] |
When preparing this compound for intraperitoneal injection, consider the following practical points:
This compound is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), with an IC₅₀ of 13.3 nM on the isolated human enzyme [1] [2]. Its primary mechanism is to abrogate DNA damage-induced S and G2/M cell cycle checkpoints [4] [1]. This prevents cancer cells from repairing their damaged DNA, thereby sensitizing them to the lethal effects of genotoxic agents like chemotherapy and radiation [4] [5].
The diagram below illustrates how this compound achieves this synergy in a p53-deficient context, which is common in many cancers.
The table below summarizes the core characteristics and research data for both inhibitors.
| Feature | SAR-020106 | CCT245737 (SRA737) |
|---|---|---|
| Primary Target & IC₅₀ | CHK1 (IC₅₀ = 13.3 nM) [1] [2] | CHK1 (IC₅₀ = 1.3-1.4 nM) [3] [4] [5] |
| Selectivity | Excellent selectivity over CHK2 [2] | >1,000-fold selectivity over CHK2 and CDK1 [3] [4] |
| Cellular Activity (G2 Checkpoint Abrogation IC₅₀) | 55 nM (in HT29 cells) [2] | 30-220 nM (across multiple cell lines) [3] [4] |
| Single-Agent Cytotoxicity (GI₅₀) | 0.48 μM (in HT29 cells) [2] | 0.41 to 5.4 μM (varies by cell line) [3] [4] |
| In Vivo Efficacy | Potentiates irinotecan & gemcitabine in xenograft models [1] [2] | Enhances gemcitabine & SN38; shows single-agent activity in MYC-driven lymphoma [3] [4] |
| Pharmacokinetics | Low oral bioavailability in mice (F = 5%); administered intraperitoneally (i.p.) in studies [1] | High oral bioavailability in mice (100%); extensive tumor exposure [3] [4] |
| Clinical Status | Preclinical research compound | Advanced to Phase 1/2 clinical trial (as SRA737) [6] |
| Key Pharmacodynamic Biomarker | Inhibits genotoxic-induced CHK1 autophosphorylation (pS296) and CDK1 phosphorylation (pY15) [1] [2] | Inhibits pS296 CHK1 and pY15 CDK1; a novel ELISA was developed to monitor target inhibition in tumors [3] [4] |
For researchers looking to understand or replicate key findings, here is a summary of the critical experimental methodologies and results from the literature.
In Vitro Kinase Assays & Cellular Checkpoint Abrogation Both compounds were profiled against a panel of kinases to establish potency and selectivity. The primary cellular assay to confirm on-target activity was the Mitosis Induction Assay (MIA) or G2 Checkpoint Abrogation Assay.
Chemopotentiation Studies A key therapeutic hypothesis for CHK1 inhibitors is their ability to enhance the cytotoxicity of DNA-damaging chemotherapeutics.
In Vivo Xenograft Models
The following diagram illustrates the shared core mechanism of how these inhibitors sensitize cells to DNA damage.
A critical component of the research, especially for CCT245737, was the development of pharmacodynamic biomarker assays [3] [4]. The inhibition of CHK1 was directly measured in tumors by monitoring the reduction of:
For CCT245737, a novel pS296 CHK1 ELISA was developed, allowing for quantitative measurement of target inhibition in human tumor xenografts, which was planned for use in clinical trials [3] [4].
To support the comparative data in the table, here is a summary of key experimental findings and the methodologies used to obtain them.
| Inhibitor | Key Experimental Findings | Core Experimental Protocols |
|---|
| SAR-020106 | • Radiosensitization: Enhanced irradiation-induced apoptosis and reduced clonogenic survival in glioblastoma cells, with effects more pronounced in p53-mutant models [1] [2]. • In Vivo Efficacy: Potentiated the antitumor activity of Irinotecan in SW620 colon carcinoma xenografts, significantly slowing tumor growth [3]. | • Cell-based Assays: Clonogenic survival assays, analysis of apoptosis (Annexin V), cell cycle distribution (PI staining), DNA damage (γH2AX foci) [1]. • In Vivo Models: Xenograft models with drug administered intraperitoneally on specific schedules [3]. | | MK-8776 | • p53-Dependent Effect: Significantly radiosensitized p53-defective H1299 and Calu-6 NSCLC cells, but not p53 wild-type A549 and H460 cells [4]. • Mechanism: Caused cells to enter mitosis with unrepaired DNA double-strand breaks (DSBs) and inhibited early DSB repair [4]. | • Clonogenic Survival Assays: Cells treated with inhibitor (e.g., 200 nM) 1 hour before and 18 hours after irradiation [4]. • DSB Repair Analysis: Immunofluorescence microscopy for γH2AX and 53BP1 foci [4]. | | AZD7762 | • Chemosensitization: Demonstrated robust sensitization to DNA-damaging agents like Gemcitabine and Irinotecan in preclinical models [5]. • Clinical Development: Progressed to clinical trials, though development was later terminated due to safety concerns (e.g., cardiac toxicity) [5]. | • Preclinical in vitro and xenograft models [5]. • Clinical trial protocols (Phase I) [5]. |
CHK1 inhibitors like this compound achieve radiosensitization primarily by disrupting two critical cellular processes: the DNA damage response (DDR) and cell cycle checkpoint control.
The following diagram illustrates the core signaling pathway that is targeted by these inhibitors.
The rationale for p53-selective radiosensitization is rooted in tumor biology. In normal cells with functional p53, DNA damage triggers a strong G1 arrest, providing a backup opportunity for repair. Many tumor cells have lost p53 function, making them entirely reliant on the G2/M checkpoint, orchestrated by CHK1, for survival after DNA damage [4] [5]. Therefore, inhibiting CHK1 selectively targets this vulnerability in p53-deficient cancer cells.
The key findings regarding the effects of SAR-020106 on non-cancerous neural cells are summarized in the table below.
| Aspect of Toxicity | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Effect on Neural Progenitor Cells | Murine entorhinal-hippocampal slice culture | No reduction in the number of nestin-positive neural progenitor cells after multimodal treatment (this compound + IR + TMZ + decitabine). | [1] [2] |
| General Neurotoxicity | Murine entorhinal-hippocampal slice culture | No neurotoxic effects were detected following multimodal treatment. | [1] [2] |
| Toxicity in Other In Vivo Models | Nude mice with SW620 xenografts (colon carcinoma) | Well tolerated at 40 mg/kg (i.p.); no major toxicity reported. | [3] |
| Toxicity in Other In Vivo Models | Orthotopic mouse model of medulloblastoma | Treatment with this compound was well tolerated, as assessed by body weight monitoring. | [4] |
The primary data on neural toxicity comes from a specific experimental setup. Here is a detailed breakdown of the methodology:
This experimental workflow can be visualized as follows:
The table below summarizes the core experimental evidence validating this compound as an HR inhibitor.
| Validation Aspect | Experimental Findings | Experimental Models Used |
|---|---|---|
| Core Mechanism | Potent and highly selective ATP-competitive Chk1 inhibitor [1]. | Preclinical in vitro models [2] [1]. |
| HR Inhibition | Suppresses RAD51 focus formation; inhibits HR-mediated DNA damage repair post-radiation [2] [1]. | p53-wildtype and p53-deficient tumor cell lines [2] [1]. |
| Cellular Consequences | Abrogates DNA damage-induced G2/M cell cycle arrest; promotes mitotic entry; leads to apoptosis/aneuploidy [2] [1]. | Colony formation assays; cell cycle analysis (nuclear PI staining) [2] [1]. |
| Context-Dependent Efficacy | Strong radiosensitizing & chemosensitizing effects, particularly in p53-deficient cells [2] [1]. | p53-mutated vs. p53-wildtype glioblastoma cell lines & primary cells [1]; head-and-neck carcinoma xenograft model [2]. |
The key experiments that validate this compound's HR inhibition involve assessing DNA damage, repair, and cell survival.
The diagram below illustrates how this compound inhibits the DNA damage response and homologous recombination.
The diagram below illustrates the core signaling pathway you are investigating. SAR-020106 exerts its effect by inhibiting CHK1, which disrupts the normal DNA damage response and leads to the key biomarker change you asked about: a decrease in phosphorylated CDK1 (Y15).
The key takeaway from this mechanism is that by reducing pY15-CDK1 levels, this compound forces cells with DNA damage to prematurely enter mitosis, leading to cell death. This effect is particularly potent in p53-deficient cancer cells, which already have a compromised G1/S checkpoint and are more reliant on the G2/M checkpoint controlled by the CHK1-CDK1 axis [2] [1] [3].
The following table summarizes the key experimental findings from the literature regarding the effect of this compound on pY15-CDK1.
| Experimental Context | Observed Effect on pY15-CDK1 | Reported Significance |
|---|---|---|
| In vitro (HT29 cells with etoposide) [2] | Dose-dependent inhibition | Serves as a key biomarker for CHK1 inhibition and checkpoint abrogation. |
| In vitro (multiple colon tumor lines) [2] [4] | Dose-dependent blockade | Correlates with enhanced cell killing of gemcitabine and SN38. |
| In vivo (SW620 xenograft models) [2] | Inhibition in tumor tissue following dosing | Confirms target engagement in vivo; associated with enhanced antitumor activity of irinotecan. |
For a researcher looking to replicate these biomarker studies, the core methodology can be summarized as follows. This protocol is synthesized from descriptions across multiple sources detailing cell culture, treatment, and analysis [2] [5] [4].
Step 1: Cell Culture and Treatment
Step 2: Protein Extraction and Western Blotting
Step 3: Data Analysis
The following table summarizes the experimental findings for this compound in different cancer models.
| Cancer Type / Model | Combination Treatment | Key Findings / Efficacy | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Glioblastoma (p53-mut & p53-wt cell lines/primary cells) | Irradiation (IR), Temozolomide (TMZ), Decitabine | Strong radiosensitizing effect; reduced long-term clonogenic survival; most effective in multimodal combination. | Abrogation of IR-induced G2/M arrest; enhanced DNA damage; inhibited homologous recombination (HR). | [1] |
| Medulloblastoma (SHH/p53-mutated, UW228, DAOY cells) | Irradiation (IR) | Enhanced IR-induced antitumor effects (apoptosis, reduced proliferation/clonogenicity); increased residual DNA damage. | G2/M checkpoint abrogation; promoted mitotic entry with DNA damage. | [2] [3] |
| Head and Neck Carcinoma (p53-deficient models, incl. HPV+) | Irradiation (IR) | Potent radiosensitizer in vitro and in vivo; reduced clonogenic survival. | Suppressed radiation-induced G2/M arrest; inhibited HR repair; promoted mitotic catastrophe. | [4] [5] |
| Colorectal Cancer | Irinotecan, Gemcitabine | Enhanced antitumor efficacy in xenograft models (e.g., SW620). | Abrogation of S-phase (by SN38) and G2/M arrest (by etoposide); preferential sensitization in p53-deficient background. | [6] |
| Pancreatic, Breast, Colorectal (Large-scale screen) | Various Chemotherapeutics (e.g., Irinotecan) | Synergy with CHEK1 inhibition identified in specific contexts (e.g., microsatellite-stable or KRAS-TP53 mutant colon cancer). | Synergistic induction of apoptosis. | [7] [8] |
The table below outlines the core experimental methods used in the cited studies to generate the efficacy data.
| Assay Type | Protocol Summary | Key Readouts / Metrics | | :--- | :--- | :--- | | Cell Culture & Treatment | p53-mutated and p53-wildtype cell lines used. This compound typically administered 1 hour prior to DNA-damaging agent (e.g., irradiation, chemotherapy) [1] [2] [5]. | Comparison of treatment groups vs. single-agent and control groups. | | Clonogenic Survival Assay | Cells treated and seeded at low density, allowed to form colonies for 10-14 days. Colonies stained and counted [1] [2]. | Surviving Fraction (SF): Measures long-term reproductive cell death; sensitization is shown by a significant reduction in SF with combination therapy. | | Apoptosis Assay | Detection of phosphatidylserine externalization on the cell membrane using Annexin-V staining, often analyzed by flow cytometry [1] [2]. | Apoptotic Cell Fraction: The percentage of Annexin-V-positive cells indicates levels of programmed cell death. | | Cell Cycle Analysis | Cells fixed and stained with propidium iodide (PI), followed by flow cytometry to determine DNA content [1]. | Cell Cycle Distribution: The percentage of cells in G1, S, and G2/M phases. G2/M arrest abrogation is a key sign of CHK1 inhibition. | | DNA Damage Analysis |
This compound specifically targets the CHK1 kinase, a central regulator of the DNA damage response (DDR). The following diagram illustrates its mechanism and a typical experimental workflow.
The core mechanism involves selective sensitization of p53-deficient cells. Since these cells lack a functional G1/S checkpoint, they rely heavily on the CHK1-mediated G2/M checkpoint for DNA repair. This compound abrogates this critical backup, forcing cells with irreparable DNA damage into lethal mitosis [1] [4] [5].
| Cancer Model | Combined Treatment | Key Finding on Clonogenicity | Significance / Context | Reference |
|---|---|---|---|---|
| Glioblastoma (p53-mutant & p53-wildtype cell lines & primary cells) | Radiation ( [1]) | Potent radiosensitizing effects; strongest reduction in multimodal treatment with IR+TMZ+5-aza-dC ( [1]) | Suggests a broad applicability beyond p53 status; low risk of neurotoxicity ( [1]) | [1] |
| p53-deficient Cancers (e.g., Head & Neck Carcinoma) | Radiation ( [2]) | Significant radiosensitization ( [2]) | Provides a strong rationale for selective targeting of p53-deficient tumors ( [2]) | [2] |
| Colon Cancer (p53-mutant microsatellite-stable or KRAS-mutant models) | Irinotecan ( [3]) | Synergistic effect, leading to apoptosis and suppression of tumour xenograft growth ( [3]) | Confirms synergy in specific molecular colorectal cancer subpopulations ( [3]) | [3] |
| Colon Carcinoma (SW620 xenograft model) | Irinotecan ( [4] [5]) | Potentiated antitumor activity in vivo ( [4] [5]) | Demonstrates efficacy in a live animal model ( [4] [5]) | [4] [5] |
The clonogenic assay, or colony formation assay, is the gold-standard method for measuring the long-term reproductive viability of cells after treatment. Here is a typical protocol based on the cited research:
This compound exerts its effects by specifically inhibiting the Checkpoint Kinase 1 (CHK1). The following diagram illustrates the mechanism by which its inhibition leads to reduced cell survival, especially in p53-deficient cells.
The diagram shows how this compound creates a synthetic lethal interaction in p53-deficient cancer cells. These cells lack a functional G1/S checkpoint and are highly dependent on the CHK1-mediated G2/M checkpoint to repair DNA damage. By abrogating this critical checkpoint, this compound forces cancer cells with unrepaired DNA damage into mitosis, leading to cell death and a consequent reduction in long-term clonogenic survival ( [1] [2] [5]).